![molecular formula C9H6BrNO3 B2375121 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 79851-84-6](/img/structure/B2375121.png)
6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
“6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. A study discusses the chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Scientific Research Applications
Antibacterial Activity
6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential in synthesizing compounds with significant antibacterial activity. For instance, derivatives of this compound demonstrated strong inhibition activity against bacteria such as Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021). Additionally, other derivatives showed effectiveness against Gram-positive bacteria, particularly Micrococcus luteus (Łączkowski, Misiura, Biernasiuk, Malm, & Grela, 2014).
Biological Activities
Derivatives of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized with a range of biological activities. Compounds like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone exhibited potent immunosuppressive and immunostimulatory effects on immune cells, besides showing cytotoxicity against various cancer cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Lipophilicity Studies
Research has been conducted on the lipophilicity and hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives, which includes studies related to compounds like 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one. These studies are crucial for understanding the absorption and distribution characteristics of these compounds in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).
Heterocyclic Synthesis
This compound is also significant in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of novel heterocycles with benzofuran, indazole, thiazole, and coumarin moieties, which are of interest in the development of new pharmaceuticals (Bilokin & Gella, 1998).
Conjugation in Biochemistry
It has been utilized in the conjugation of macrocyclic chelators to antibodies, an important step in the development of targeted therapies and diagnostic tools in medicine (Mccall, Diril, & Meares, 1990).
Mechanism of Action
Target of Action
The primary target of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation .
Mode of Action
It is known that bromoacetyl compounds can interact with their targets through covalent bonding . The bromoacetyl group in the compound could potentially react with the amino acid residues in the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its target, it is likely involved in thearachidonic acid metabolic pathway . By interacting with Prostaglandin G/H synthase 1, it could potentially influence the production of prostaglandins and thereby affect various physiological processes regulated by these molecules .
Pharmacokinetics
The bromoacetyl group is known to be reactive, which could influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Given its potential interaction with prostaglandin g/h synthase 1, it could influence the production of prostaglandins and thereby have effects on inflammation and other processes regulated by these molecules .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
6-(2-bromoacetyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALGHVGWLGXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one |
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